molecular formula C26H29N3O3 B2672432 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 384363-65-9

6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

カタログ番号: B2672432
CAS番号: 384363-65-9
分子量: 431.536
InChIキー: PLTBBRBVEZEQPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a chromen-4-one derivative featuring a 1-methylbenzimidazole moiety at position 3, a 4-methylpiperidinylmethyl group at position 8, and ethyl/hydroxy substituents at positions 6 and 7, respectively. Its molecular formula is C25H28N4O3 (predicted molecular weight: ~432.51 g/mol) based on structural analogs described in the literature .

特性

IUPAC Name

6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-4-17-13-18-24(31)20(26-27-21-7-5-6-8-22(21)28(26)3)15-32-25(18)19(23(17)30)14-29-11-9-16(2)10-12-29/h5-8,13,15-16,30H,4,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTBBRBVEZEQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCC(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a complex organic molecule that belongs to the class of chromenone derivatives. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential anti-cancer and anti-inflammatory properties. This article aims to explore the biological activity of this compound through a review of relevant literature, highlighting its synthesis, mechanisms of action, and therapeutic applications.

Basic Information

PropertyValue
Molecular Formula C22H20N2O5
Molecular Weight 392.4 g/mol
CAS Number 610758-26-4
Synonyms Ethyl 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromene-2-carboxylate

Structure

The structure of the compound features a chromenone backbone with various substituents, including a benzimidazole moiety and a piperidine group. These structural characteristics are believed to contribute significantly to its biological activities.

Anti-Cancer Activity

Recent studies have demonstrated that the compound exhibits promising anti-cancer properties. For instance:

  • Cytotoxicity Studies : The compound showed significant cytotoxic effects against various cancer cell lines, including MCF (breast cancer) and U87 (glioblastoma) cells. The IC50 values ranged from 25.72 ± 3.95 μM for MCF cells to 45.2 ± 13.0 μM for U87 cells, indicating moderate potency compared to traditional chemotherapeutics like doxorubicin (IC50 = 0.0316 μM) .
  • Mechanism of Action : Flow cytometry analysis revealed that treatment with the compound accelerated apoptosis in cancer cells, suggesting that it may induce programmed cell death through intrinsic pathways .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential:

  • Cyclooxygenase Inhibition : In vitro studies indicated that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX inhibition were reported at 3.11 ± 0.41 μM for COX-2 and 25.91 ± 0.77 μM for COX-1, demonstrating selective inhibition .

Antimicrobial Activity

The compound's antimicrobial efficacy was tested against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : It exhibited inhibitory action against Staphylococcus aureus (MIC = 40 μg/mL), Bacillus subtilis (MIC = 300 μg/mL), Escherichia coli (MIC = 200 μg/mL), and Pseudomonas aeruginosa (MIC = 500 μg/mL) .

Synthesis and Evaluation

A study by Ribeiro Morais et al. synthesized several derivatives of the benzimidazole scaffold, including our compound of interest, and evaluated their biological activities in vivo using tumor-bearing mice models. The results indicated significant tumor growth suppression when treated with the compound .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship have revealed that modifications to the chromenone core can enhance potency against specific targets. For example, substituents at positions five and six of the heterocyclic moieties were found to improve efficacy against androgen receptor functions in prostate cancer models .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Substituent Variations

Benzimidazole vs. Thiazole Substituents
  • Target Compound : Features a 1-methylbenzimidazole group at position 3, enabling π-π stacking and hydrogen bonding via the aromatic nitrogen .
  • Analog (384363-57-9) : Replaces benzimidazole with a 4-methylthiazole group, reducing aromaticity and altering electron distribution. This substitution may decrease binding affinity to targets reliant on planar aromatic interactions .
Piperidinyl vs. Piperazinyl Groups
  • Target Compound : The 4-methylpiperidinylmethyl group at position 8 confers moderate basicity (predicted pKa ~6.74) and lower polarity compared to piperazinyl analogs .
  • Analog (300556-94-9) : Substitutes piperidinyl with a 4-methylpiperazinyl group, increasing polarity due to the additional nitrogen atom. This enhances solubility in aqueous media but may reduce blood-brain barrier penetration .
Ethyl and Hydroxy Substituents
  • The 6-ethyl and 7-hydroxy groups are conserved across multiple analogs (e.g., CAS 210639-80-8), suggesting their critical role in stabilizing the chromen-4-one core via hydrophobic and hydrogen-bonding interactions .

Physicochemical Properties

Property Target Compound Piperazinyl Analog (300556-94-9) Thiazole Analog (384363-57-9)
Molecular Formula C25H28N4O3 C25H28N4O3 C19H21N3O3S
Molecular Weight (g/mol) ~432.51 432.51 371.45
Density (g/cm³) 1.31 (Predicted) 1.31 Not reported
Boiling Point (°C) ~641 (Predicted) 641.4 Not reported
Predicted pKa ~6.74 6.74 Not reported

Computational and Chemoinformatic Analysis

  • Similarity Coefficients : Tanimoto coefficients for structural similarity between the target compound and its analogs are likely low (<0.5) due to significant substituent differences (e.g., benzimidazole vs. thiazole) .
  • QSAR Models : Substituent electronegativity and steric effects (e.g., piperidinyl vs. piperazinyl) would dominate predictions of solubility, permeability, and target binding .

Q & A

Q. Structural Validation :

  • NMR Spectroscopy : Compare 1H and 13C NMR data with reference compounds. For example, aromatic protons in the benzimidazole ring appear as doublets at δ 7.2–8.1 ppm, while the chromen-4-one carbonyl resonates at ~δ 175 ppm in 13C NMR .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) with <5 ppm deviation .

What physicochemical properties are critical for predicting solubility and bioavailability?

Methodological Answer:

  • LogP : Calculate partition coefficient (e.g., using HPLC retention time or software like MarvinSketch) to estimate lipophilicity. LogP >3 suggests poor aqueous solubility, necessitating formulation adjustments (e.g., salt formation) .
  • pKa : Determine ionization of the hydroxyl group (pKa ~9–10) and benzimidazole nitrogen (pKa ~5–6) via potentiometric titration. Ionizable groups influence pH-dependent solubility .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify melting points (e.g., 189–235°C for similar chromen-4-one derivatives), which correlate with crystalline stability .

Advanced Research Questions

How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or differential cell line responses. Mitigation strategies include:

  • Standardized Assays : Use validated cell lines (e.g., HUVECs or BJ fibroblasts) under controlled conditions (DMEM/RPMI media, 10% FBS, 37°C/5% CO2) .
  • Dose-Response Curves : Generate IC50 values across ≥3 independent experiments with triplicate technical replicates to assess reproducibility .
  • Target Validation : Confirm binding to proposed targets (e.g., kinases or GPCRs) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What experimental designs optimize substitution reactions at the benzimidazole and piperidine moieties?

Methodological Answer:

  • Benzimidazole Modifications :

    • Electrophilic Substitution : Use HNO3/H2SO4 for nitration at the 5-position (60°C, 2 hr), followed by Pd/C hydrogenation to reduce nitro to amine .
    • Buchwald-Hartwig Amination : Introduce alkyl/aryl groups using Pd2(dba)3 and XantPhos ligand (toluene, 110°C, 24 hr) .
  • Piperidine Functionalization :

    • Mannich Reaction : Introduce methyl groups via formaldehyde and methylamine in acetic acid (reflux, 6 hr) .
    • Monitoring : Track reaction progress via TLC (silica gel 60 F254) with UV visualization.

How can environmental fate studies be designed to assess this compound’s ecological impact?

Methodological Answer:
Adapt methodologies from environmental chemistry frameworks (e.g., Project INCHEMBIOL):

  • Abiotic Degradation : Expose the compound to UV light (λ=254 nm) in aqueous buffers (pH 4–9) to simulate photolysis. Analyze degradation products via LC-MS .
  • Biotic Transformation : Incubate with soil microbiota (30°C, 28 days) and quantify residual compound via HPLC-UV. Identify metabolites using QTOF-MS .
  • Bioaccumulation : Use OECD 305 guidelines with zebrafish (Danio rerio) to measure bioconcentration factors (BCF) in liver tissues .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。